

# Spectroscopic Data for 2,5-Dibromohydroquinone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **2,5-Dibromohydroquinone**

Cat. No.: **B082636**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-Dibromohydroquinone**, a halogenated aromatic compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the elucidation of the structure and properties of molecules. For a compound like **2,5-Dibromohydroquinone**, NMR spectroscopy provides detailed information about the carbon and hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

### <sup>1</sup>H NMR Spectroscopy

A dedicated  $^1\text{H}$  NMR spectrum for **2,5-Dibromohydroquinone** was not available in the searched resources. However, based on the symmetrical structure of the molecule, a predicted spectrum would show two signals: one for the two equivalent aromatic protons and another for the two equivalent hydroxyl protons.

Predicted  $^1\text{H}$  NMR Data:

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0-7.5	Singlet	2H	Ar-H
~5.0-6.0	Singlet (broad)	2H	-OH

Note: The chemical shift of the hydroxyl protons can vary significantly depending on the solvent and concentration.

## $^{13}\text{C}$ NMR Spectroscopy

$^{13}\text{C}$  NMR data for **2,5-Dibromohydroquinone** is available from spectral databases.[\[1\]](#)[\[2\]](#) Due to the symmetry of the molecule, only three distinct signals are expected in the  $^{13}\text{C}$  NMR spectrum.

$^{13}\text{C}$  NMR Data:

Chemical Shift ( $\delta$ ) ppm	Assignment
~147	C-OH
~118	C-H
~110	C-Br

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a common technique for obtaining the infrared spectrum of solid samples. The IR spectrum of **2,5-Dibromohydroquinone** would be characterized by absorptions corresponding to the O-H, C-H, C=C, C-O, and C-Br bonds. While a detailed peak table is not readily available, the expected characteristic absorption bands are listed below.

Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3200-3500 (broad)	O-H stretch	Hydroxyl (-OH)
~3100	C-H stretch	Aromatic C-H
1500-1600	C=C stretch	Aromatic ring
1200-1300	C-O stretch	Phenolic C-O
500-700	C-Br stretch	Carbon-Bromine

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The mass spectrum of **2,5-Dibromohydroquinone** would show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Mass Spectrometry Data:

m/z	Interpretation
266, 268, 270	Molecular ion peak ( $[M]^+$ , $[M+2]^+$ , $[M+4]^+$ ) with characteristic isotopic pattern for two bromine atoms.
187, 189	Loss of HBr
159, 161	Loss of HBr and CO
108	Loss of two Br atoms

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,5-Dibromohydroquinone** are not widely published. However, the following sections describe generalized methodologies that are representative for the analysis of this and similar aromatic compounds.

## NMR Spectroscopy

**Sample Preparation:** A small amount of **2,5-Dibromohydroquinone** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

**Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

### <sup>1</sup>H NMR Parameters (Typical):

- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

### <sup>13</sup>C NMR Parameters (Typical):

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

## ATR-IR Spectroscopy

Sample Preparation: A small amount of the solid **2,5-Dibromohydroquinone** powder is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Data Acquisition (Typical):

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added for both the background and the sample spectra.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2,5-Dibromohydroquinone** is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

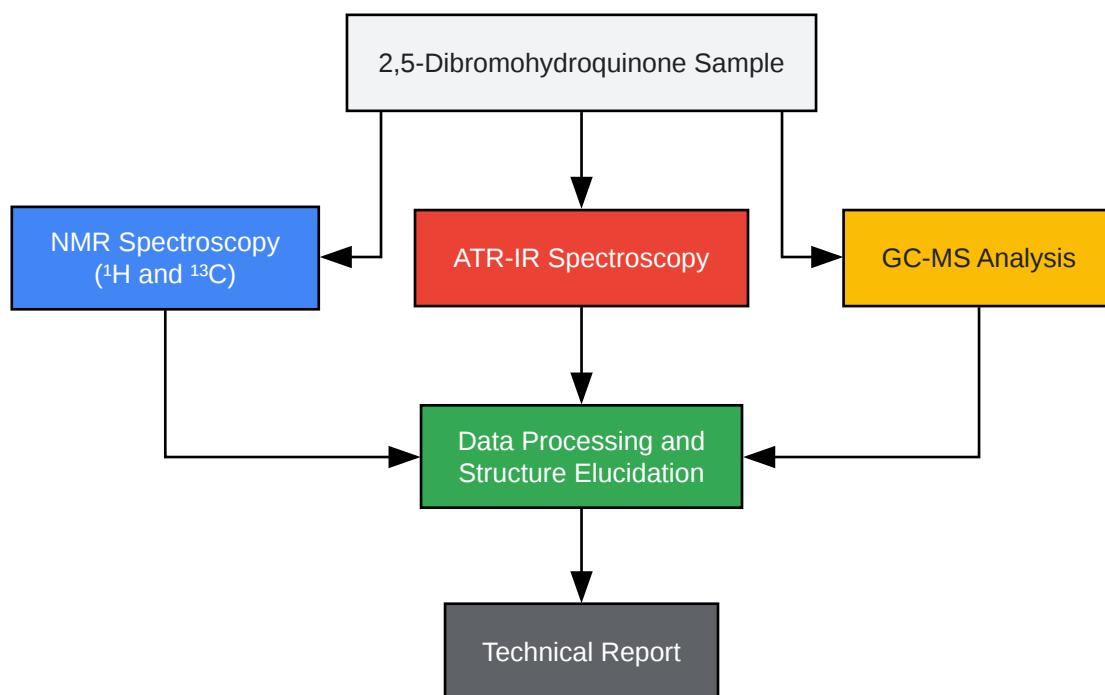
- Injection: A small volume (e.g., 1  $\mu$ L) of the sample solution is injected into the heated inlet.
- Oven Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 100°C and ramping to 280°C.
- Carrier Gas: Helium at a constant flow rate.

#### MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: A scan range of m/z 50-500 is typically used.
- Ion Source Temperature: ~230°C.
- Quadrupole Temperature: ~150°C.

## Workflow Visualization

The general workflow for the spectroscopic analysis of a compound like **2,5-Dibromohydroquinone** is depicted in the following diagram.



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## References

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